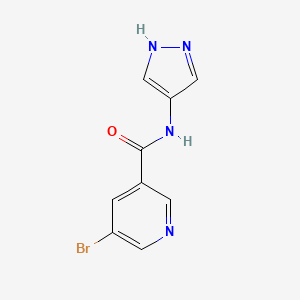
5-Bromo-N-(1h-pyrazol-4-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-N-(1h-pyrazol-4-yl)nicotinamide is a compound that belongs to the class of heterocyclic organic compounds It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a nicotinamide moiety, which is a derivative of nicotinic acid The presence of a bromine atom at the 5-position of the pyrazole ring adds to its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring . The bromination can be achieved using bromine or N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of safer solvents and reagents, can be applied to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-N-(1h-pyrazol-4-yl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Cyclization Reactions: The pyrazole ring can be further functionalized through cyclization reactions with other heterocyclic compounds.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Substitution Products: Derivatives with different substituents replacing the bromine atom.
Oxidation Products: Compounds with altered oxidation states of the nitrogen atoms.
Aplicaciones Científicas De Investigación
5-Bromo-N-(1h-pyrazol-4-yl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-Bromo-N-(1h-pyrazol-4-yl)nicotinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation . The bromine atom and the pyrazole ring play crucial roles in the binding affinity and specificity of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-Bromo-N-(1h-pyrazol-4-yl)nicotinamide is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s ability to interact with biological targets . Additionally, the combination of the pyrazole ring and the nicotinamide moiety provides a versatile scaffold for the development of new compounds with diverse applications .
Propiedades
Fórmula molecular |
C9H7BrN4O |
|---|---|
Peso molecular |
267.08 g/mol |
Nombre IUPAC |
5-bromo-N-(1H-pyrazol-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C9H7BrN4O/c10-7-1-6(2-11-3-7)9(15)14-8-4-12-13-5-8/h1-5H,(H,12,13)(H,14,15) |
Clave InChI |
CRFUCEAUIPIQSD-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Br)C(=O)NC2=CNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















